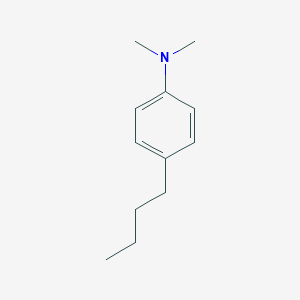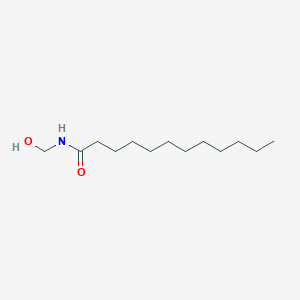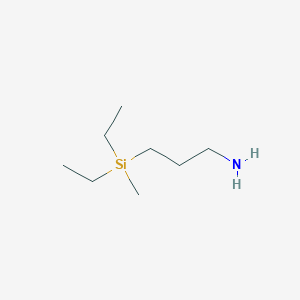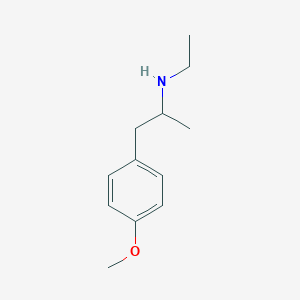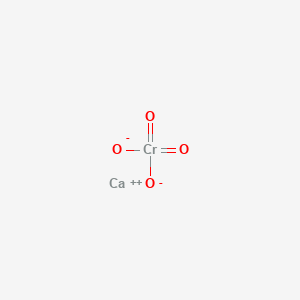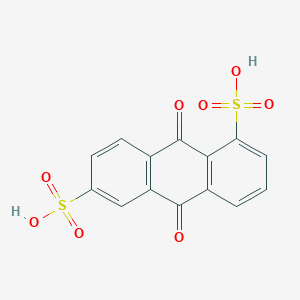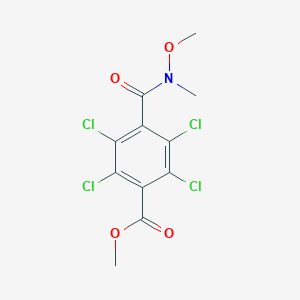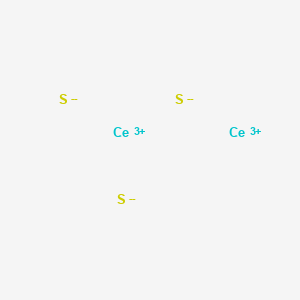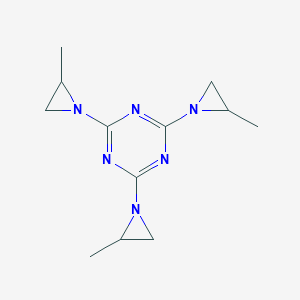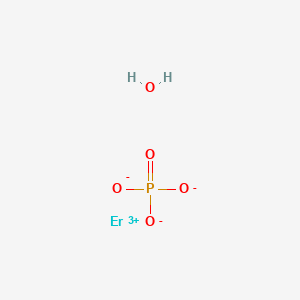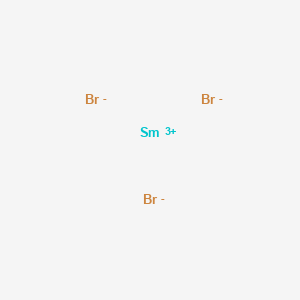
Samarium(3+);tribromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the chemical formula SmBr₃ and is typically found as a light yellow solid at room temperature . This compound is part of the lanthanide series and is known for its unique magnetic and optical properties.
Wissenschaftliche Forschungsanwendungen
Samarium(3+);tribromide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Samarium(3+);tribromide is a crystalline compound of one samarium and three bromine atoms It’s worth noting that samarium (153sm) lexidronam, a chelated complex of samarium isotope, concentrates in areas with high bone turnover such as sites of metastases .
Mode of Action
Samarium sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain .
Biochemical Pathways
It’s known that samarium sm 153 lexidronam affects the bone remodeling process, which involves the resorption of bone by osteoclasts and the formation of bone by osteoblasts .
Result of Action
Samarium sm 153 lexidronam is known to provide relief from bone pain associated with osteoblastic metastatic bone lesions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(3+);tribromide can be synthesized by dissolving samarium oxide (Sm₂O₃) in hydrobromic acid (HBr). The resulting solution is then evaporated to obtain samarium(III) bromide hexahydrate (SmBr₃·6H₂O). To obtain the anhydrous form, the hexahydrate is heated in a vacuum .
Industrial Production Methods
In industrial settings, samarium(3+);tribromide is often produced by direct reaction of samarium metal with bromine gas. This method involves heating samarium metal in the presence of bromine gas, resulting in the formation of samarium(III) bromide .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(3+);tribromide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can be reduced to samarium(II) bromide (SmBr₂) by reacting with metallic samarium or hydrogen gas.
Substitution Reactions: It can form complexes with various ligands, such as hydrazine, resulting in compounds like SmBr₃·3N₂H₄·H₂O.
Common Reagents and Conditions
Reducing Agents: Metallic samarium or hydrogen gas is used to reduce samarium(3+);tribromide to samarium(II) bromide.
Major Products Formed
Samarium(II) Bromide: Formed by reduction with metallic samarium or hydrogen gas.
Coordination Complexes: Various complexes with ligands such as hydrazine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium(III) Chloride (SmCl₃): Similar in structure and properties but uses chlorine instead of bromine.
Samarium(III) Iodide (SmI₃): Similar in structure but uses iodine instead of bromine.
Samarium(III) Fluoride (SmF₃): Similar in structure but uses fluorine instead of bromine.
Uniqueness
Samarium(3+);tribromide is unique due to its specific magnetic and optical properties, which make it particularly useful in applications requiring high-performance materials. Its ability to form stable complexes with various ligands also makes it valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
13759-87-0 |
|---|---|
Molekularformel |
Br3Sm |
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
tribromosamarium |
InChI |
InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
ICKYUJFKBKOPJT-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Sm+3] |
Kanonische SMILES |
Br[Sm](Br)Br |
| 13759-87-0 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


